molecular formula C8H15BrO3 B6201448 methyl 2-bromo-3-ethoxy-3-methylbutanoate CAS No. 2703775-18-0

methyl 2-bromo-3-ethoxy-3-methylbutanoate

Cat. No.: B6201448
CAS No.: 2703775-18-0
M. Wt: 239.11 g/mol
InChI Key: GYZXVGCZIJAWOS-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-ethoxy-3-methylbutanoate is an organic compound with the molecular formula C8H15BrO3. It is a brominated ester that finds applications in various fields of chemistry and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-ethoxy-3-methylbutanoate can be synthesized through a multi-step process involving the bromination of a precursor compound. The typical synthetic route involves the esterification of 2-bromo-3-ethoxy-3-methylbutanoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions usually include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-ethoxy-3-methylbutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-3-ethoxy-3-methylbutanoate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-ethoxy-3-methylbutanoate involves its reactivity towards nucleophiles and reducing agents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester group can be reduced to an alcohol. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-3-ethoxy-3-methylbutanoate is unique due to the presence of both bromine and ethoxy groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .

Properties

CAS No.

2703775-18-0

Molecular Formula

C8H15BrO3

Molecular Weight

239.11 g/mol

IUPAC Name

methyl 2-bromo-3-ethoxy-3-methylbutanoate

InChI

InChI=1S/C8H15BrO3/c1-5-12-8(2,3)6(9)7(10)11-4/h6H,5H2,1-4H3

InChI Key

GYZXVGCZIJAWOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)C(C(=O)OC)Br

Purity

95

Origin of Product

United States

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